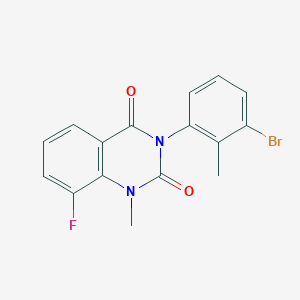
3-(3-Bromo-2-methylphenyl)-8-fluoro-1-methyl-1,2,3,4-tetrahydroquinazoline-2,4-dione
Vue d'ensemble
Description
3-(3-Bromo-2-methylphenyl)-8-fluoro-1-methyl-1,2,3,4-tetrahydroquinazoline-2,4-dione is a useful research compound. Its molecular formula is C16H12BrFN2O2 and its molecular weight is 363.186. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
3-(3-Bromo-2-methylphenyl)-8-fluoro-1-methyl-1,2,3,4-tetrahydroquinazoline-2,4-dione is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be described by its IUPAC name and chemical structure. It features a tetrahydroquinazoline core with multiple substitutions that may influence its biological activity. The presence of a bromine atom and a fluorine atom suggests potential interactions with biological targets that could be exploited for therapeutic purposes.
Antimicrobial Activity
Research indicates that compounds within the tetrahydroquinazoline class often exhibit significant antimicrobial properties. A study evaluating various derivatives demonstrated that certain analogs possess activity against bacteria such as Staphylococcus aureus and Escherichia coli, indicating potential for development as antimicrobial agents .
Antitumor Activity
Tetrahydroquinazolines have also been investigated for their antitumor effects. In vitro studies have shown that derivatives can inhibit cell proliferation in various cancer cell lines. For instance, compounds similar to 3-(3-Bromo-2-methylphenyl)-8-fluoro-1-methyl-1,2,3,4-tetrahydroquinazoline have been reported to induce apoptosis in human tumor cells through the activation of specific signaling pathways .
The biological activity of this compound may be attributed to its ability to interact with various molecular targets. Preliminary studies suggest that it may inhibit enzymes involved in critical cellular processes. For example, some tetrahydroquinazolines have shown inhibition of topoisomerase II, an enzyme essential for DNA replication and repair . This inhibition can lead to increased DNA damage in cancer cells, thereby enhancing their susceptibility to chemotherapeutic agents.
Study 1: Antimicrobial Efficacy
A recent investigation assessed the antimicrobial efficacy of several tetrahydroquinazoline derivatives against clinically relevant pathogens. The study utilized disk diffusion methods to evaluate the minimum inhibitory concentrations (MICs) of these compounds. The results indicated that certain derivatives exhibited MIC values comparable to established antibiotics .
| Compound | MIC (µg/mL) | Target Pathogen |
|---|---|---|
| Compound A | 8 | Staphylococcus aureus |
| Compound B | 16 | Escherichia coli |
| Compound C | 32 | Candida albicans |
Study 2: Antitumor Potential
Another study focused on the antitumor activity of various tetrahydroquinazoline derivatives. The researchers evaluated cell viability using MTT assays across several cancer cell lines. The findings revealed that some compounds significantly reduced cell viability at low concentrations.
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Compound D | 5 | HepG2 |
| Compound E | 10 | NCI-H661 |
| Compound F | 15 | KB |
Propriétés
IUPAC Name |
3-(3-bromo-2-methylphenyl)-8-fluoro-1-methylquinazoline-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrFN2O2/c1-9-11(17)6-4-8-13(9)20-15(21)10-5-3-7-12(18)14(10)19(2)16(20)22/h3-8H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXWGMQPPQLQVGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Br)N2C(=O)C3=C(C(=CC=C3)F)N(C2=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details









Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














